3-(3,4-ジメトキシフェネチル)ローダニン

説明

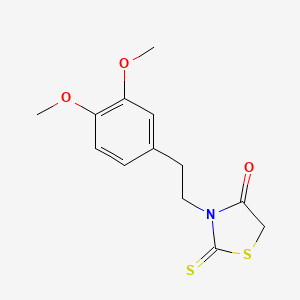

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a heterocyclic compound with a thiazolidine core. It is known for its diverse biological activities and has garnered significant interest in medicinal chemistry. The compound’s structure includes a thioxo group on the second carbon and a carbonyl group on the fourth carbon, making it a versatile molecule for various applications .

科学的研究の応用

Rhodanine, 3-(3,4-dimethoxyphenethyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antiviral, and antitumor activities.

Industry: Rhodanine derivatives are used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Related compounds have been found to inhibit human carbonic anhydrase isoforms .

Mode of Action

It’s worth noting that rhodanine derivatives have been found to inhibit human carbonic anhydrase isoforms . This suggests that the compound might interact with its targets, leading to changes in their function.

準備方法

The synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)- typically involves multiple steps. One common method includes the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds via an intermediate dithiocarbamate . Industrial production methods often require highly reactive functional groups and specific reaction conditions to ensure the purity and yield of the final product .

化学反応の分析

Rhodanine, 3-(3,4-dimethoxyphenethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is unique compared to other similar compounds due to its specific substituents and biological activities. Similar compounds include:

Rhodanine-3-acetic acid: Used in the treatment of diabetic complications.

5-arylmethylidenerhodanines: Known for their broad spectrum of pharmacological activities.

These compounds share the rhodanine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of Rhodanine, 3-(3,4-dimethoxyphenethyl)- .

生物活性

Rhodanine derivatives, particularly those functionalized with various substituents, have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Rhodanine, 3-(3,4-dimethoxyphenethyl)- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of Rhodanine Derivatives

Rhodanine derivatives can be synthesized through various methods, including the condensation of thiosemicarbazones with α-keto acids. The compound Rhodanine, 3-(3,4-dimethoxyphenethyl)- specifically has been synthesized as part of a series aimed at evaluating its pharmacological properties. The synthetic pathway often involves modifying the rhodanine core to enhance its biological profile.

Biological Activity Overview

The biological activities of Rhodanine derivatives are broad and include:

- Anticancer Activity : Studies have shown that rhodanine-based compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, rhodanine derivatives have been tested against A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) using the MTT assay to determine their efficacy in inhibiting cell proliferation .

- Cardiovascular Effects : Some derivatives have been identified as potential antiarrhythmic agents. For instance, KCB-328, a derivative of rhodanine, was shown to prolong the effective refractory period and action potential duration in isolated guinea pig papillary muscles .

- Antibacterial Properties : Rhodanine compounds have also demonstrated antibacterial activity. For example, certain synthesized rhodanine derivatives showed promising results against E. coli, indicating their potential as antimicrobial agents .

Anticancer Activity

A recent study evaluated a series of rhodanine-3-acetic acid derivatives for their antiproliferative effects on human cancer cell lines. The findings indicated that several compounds exhibited IC50 values comparable to established anticancer drugs like gefitinib. Notably, compounds I1 and I19 showed strong activity against A549 and PC-3 cells, with IC50 values significantly lower than those of the control agents .

| Compound | A549 IC50 (µM) | PC-3 IC50 (µM) |

|---|---|---|

| I1 | 12.4 ± 4.84 | 7.28 ± 6.09 |

| I19 | 12.2 ± 4.01 | 6.5 ± 5.00 |

| Gefitinib | 56.5 ± 4.73 | 54.5 ± 3.59 |

The mechanism by which rhodanine derivatives exert their anticancer effects is believed to involve interaction with tubulin, disrupting microtubule dynamics essential for cell division . This mechanism aligns with findings from other studies indicating that rhodanine analogs can inhibit cell proliferation through microtubule stabilization or destabilization.

Antibacterial Activity

In vitro studies on the antibacterial efficacy of rhodanine derivatives revealed a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, showcasing their potential as antibacterial agents . The exploration of these compounds is particularly relevant given the rise in antibiotic-resistant bacteria.

Structure-Activity Relationships (SAR)

The SAR studies conducted on rhodanine derivatives have highlighted several key features that influence their biological activity:

- Substituent Effects : The presence of methoxy groups at specific positions on the phenethyl moiety significantly enhances anticancer activity.

- Core Modifications : Variations in the rhodanine core structure can lead to improved binding affinities for target proteins involved in cancer progression.

特性

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSZXGHWVPFNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302377 | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23522-20-5 | |

| Record name | Rhodanine,4-dimethoxyphenethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。